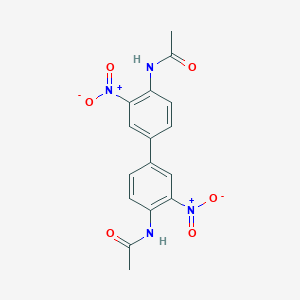

Diacetyl-3,3'-dinitrobenzidine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Diacetyl-3,3’-dinitrobenzidine typically involves the nitration of N,N’-diacetylbenzidine. The process begins with the acetylation of benzidine using acetic anhydride to produce N,N’-diacetylbenzidine. This intermediate is then subjected to aromatic nitration using nitric acid to yield 3,3’-dinitro-N,N’-diacetylbenzidine. Finally, the protective acetyl groups are hydrolyzed to obtain Diacetyl-3,3’-dinitrobenzidine .

Analyse Des Réactions Chimiques

Diacetyl-3,3’-dinitrobenzidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in compounds like 3,3’-diaminobenzidine.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or tin chloride for reduction, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Material Science

Diacetyl-3,3'-dinitrobenzidine is utilized in the development of high-performance polymers. Its derivatives are known for their excellent thermal stability and resistance to oxidative degradation, making them suitable for applications in aerospace and automotive industries. These polymers can be processed into fibers, films, and molded articles .

Chemical Synthesis

DADB serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the production of dyes and pigments due to its vibrant color properties. Its derivatives are also used in the formulation of specialty chemicals .

Biological Studies

Recent studies have explored the potential biological activities of DADB and its derivatives. Research indicates that certain derivatives may exhibit antimicrobial and anticancer properties, making them candidates for pharmaceutical development .

Case Study 1: Polymer Development

In a study published by NASA, researchers investigated the use of DADB-derived polymers for high-temperature applications. The polymers exhibited remarkable thermal stability up to 300°C without significant degradation, making them suitable for aerospace components .

Case Study 2: Anticancer Activity

A recent pharmacological study assessed the anticancer potential of DADB derivatives against various cancer cell lines. Results indicated that certain modifications to the DADB structure enhanced its cytotoxic effects on cancer cells while minimizing toxicity to normal cells .

Mécanisme D'action

The mechanism of action of Diacetyl-3,3’-dinitrobenzidine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form amino groups, which can then participate in various biochemical reactions. These reactions can affect enzyme activity, protein interactions, and other cellular processes .

Comparaison Avec Des Composés Similaires

Diacetyl-3,3’-dinitrobenzidine is similar to other nitrobenzidine compounds, such as 3,3’-dinitrobenzidine and 3,3’-diaminobenzidine. its unique acetyl groups provide distinct chemical properties and reactivity. Compared to 3,3’-dinitrobenzidine, Diacetyl-3,3’-dinitrobenzidine has additional acetyl groups that can be hydrolyzed, offering more versatility in chemical synthesis .

Similar compounds include:

- 3,3’-dinitrobenzidine

- 3,3’-diaminobenzidine

- N,N’-diacetylbenzidine

Activité Biologique

Diacetyl-3,3'-dinitrobenzidine (DADNB) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of its toxicity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of DADNB, including its mechanisms of action, toxicological effects, and relevant case studies.

This compound is an organic compound characterized by its dinitrobenzidine structure with acetyl groups. Its chemical formula is C10H8N4O4, and it is classified as a nitroaromatic compound. The presence of nitro groups contributes to its reactivity and potential biological effects.

The biological activity of DADNB can be attributed to several mechanisms:

- Cytotoxicity : DADNB has been shown to induce cytotoxic effects in various cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

- Enzyme Inhibition : Studies indicate that DADNB may inhibit certain enzymes involved in cellular metabolism. This inhibition can disrupt normal cellular functions and lead to apoptosis in sensitive cell types .

- DNA Interaction : DADNB has been reported to interact with DNA, potentially causing mutagenic effects. This interaction is primarily through the formation of adducts that can interfere with DNA replication and transcription .

Toxicological Effects

The toxicity profile of DADNB has been investigated in several studies:

- Respiratory Effects : Exposure to DADNB has been linked to respiratory impairments. Similar compounds have shown associations with conditions such as bronchiolitis obliterans, indicating that DADNB may pose similar risks .

- Neurotoxicity : Research has suggested that DADNB could exacerbate neurodegenerative conditions by influencing amyloid-beta aggregation, a key factor in Alzheimer’s disease pathology .

Case Studies

- Occupational Exposure : A study conducted by the National Institute for Occupational Safety and Health (NIOSH) highlighted the respiratory risks associated with diacetyl exposure, which shares structural similarities with DADNB. The findings indicated a significant correlation between exposure levels and reduced lung function among workers in flavoring industries .

- Cell Line Studies : In vitro studies using human lung epithelial cells demonstrated that exposure to DADNB resulted in increased levels of ROS and subsequent cell death. These findings underscore the potential hazards associated with this compound, particularly in occupational settings where inhalation exposure may occur.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[4-(4-acetamido-3-nitrophenyl)-2-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFDUXNDMUMYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403553 | |

| Record name | 3,3'-dinitro-N,N'-diacetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6378-90-1 | |

| Record name | 3,3'-dinitro-N,N'-diacetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.